molecular formula C8H9N5O2S B2978607 3-(N-nitrocarbamimidoyl)-1-phenylthiourea CAS No. 90223-75-9

3-(N-nitrocarbamimidoyl)-1-phenylthiourea

Cat. No. B2978607
CAS RN: 90223-75-9
M. Wt: 239.25
InChI Key: OZZXFILBMUPJEG-UHFFFAOYSA-N
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Description

The compound “3-(N-nitrocarbamimidoyl)-1-phenylthiourea” seems to be a type of thiourea derivative. Thioureas are a class of organic compounds structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions and are commonly used in medicinal chemistry and as reagents in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, thioureas can generally be synthesized from amines and isothiocyanates . For example, alkyl pyruvate hydrazones have been transformed into alkyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates under the Vilsmeyer–Haack reaction conditions .

Scientific Research Applications

DNA-binding Studies and Biological Activities

New nitrosubstituted acyl thioureas, including variants similar to 3-(N-nitrocarbamimidoyl)-1-phenylthiourea, have been synthesized and characterized for their potential in cancer therapy. Preliminary investigations into their anti-cancer potencies involved DNA interaction studies using cyclic voltammetry and UV–vis spectroscopy. These compounds demonstrated significant DNA-binding capabilities and showed antioxidant, cytotoxic, antibacterial, and antifungal activities, indicating their potential as multi-functional agents in therapeutic applications (Tahir et al., 2015).

Isothiourea-Catalyzed Enantioselective Additions

Isothioureas, closely related to thioureas, have been used to catalyze the enantioselective addition of 4-nitrophenyl esters to iminium ions, demonstrating their utility in synthetic chemistry. This process, utilizing 4-nitrophenoxide generated in situ, facilitates catalyst turnover and has been optimized to achieve high yields and enantioselectivity. The findings open up new avenues for the development of asymmetric catalysis involving thiourea derivatives (Arokianathar et al., 2018).

Antimicrobial and Cytotoxic Studies

Disubstituted 4-Chloro-3-nitrophenylthiourea derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds showed promising antistaphylococcal activity and cytotoxicity against various cell lines, indicating their potential as antimicrobial agents and in cancer research. The study highlights the therapeutic possibilities of thiourea derivatives in treating infectious diseases and cancer (Bielenica et al., 2018).

Antibacterial Studies of Bis(N'-methoxybenzoylthioureido)-nitrobenzene

Bisthiourea ligands have been synthesized and characterized, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This study underscores the potential of thiourea derivatives in developing new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria (Halim et al., 2012).

Isothiourea-Catalyzed Michael Additions

Isothioureas have facilitated the enantioselective Michael addition of pronucleophiles to α,β-unsaturated aryl esters, generating products with two contiguous stereocenters. This method showcases the versatility of thiourea derivatives in catalyzing reactions that are pivotal for the synthesis of complex, biologically active molecules (Shu et al., 2019).

properties

IUPAC Name

(1E)-1-[amino(nitramido)methylidene]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S/c9-7(12-13(14)15)11-8(16)10-6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZXFILBMUPJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N=C(N)N[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)/N=C(\N)/N[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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